molecular formula C7H5F3N2O2 B6160451 methyl 3-(trifluoromethyl)pyrazine-2-carboxylate CAS No. 870787-05-6

methyl 3-(trifluoromethyl)pyrazine-2-carboxylate

Cat. No.: B6160451
CAS No.: 870787-05-6
M. Wt: 206.1
InChI Key:
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Description

Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate is an organic compound belonging to the pyrazine family. It has the molecular formula C7H5F3N2O2 and a molecular weight of 206.12 g/mol . This compound is known for its unique trifluoromethyl group attached to the pyrazine ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of 3-(trifluoromethyl)pyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to improve efficiency and reduce environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrazine ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

  • Methyl 3-(trifluoromethyl)pyridine-2-carboxylate
  • Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate
  • Methyl 3-(trifluoromethyl)pyrazine-2-carboxamide

Comparison: Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring. The trifluoromethyl group enhances its chemical stability and reactivity compared to non-fluorinated analogs. Additionally, the ester functional group provides versatility in chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

870787-05-6

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.1

Purity

95

Origin of Product

United States

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